molecular formula C19H16ClFN2OS B2399371 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one CAS No. 933209-91-7

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one

Cat. No.: B2399371
CAS No.: 933209-91-7
M. Wt: 374.86
InChI Key: ZITWIINPMRZABD-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a piperazine moiety linked to a fluorinated thiochromenone structure. The chlorophenylpiperazine group is a common pharmacophore found in a variety of biologically active molecules, including compounds studied for their interactions with the central nervous system . Piperazine-based structures are frequently investigated for their potential effects on various disease pathways, with some derivatives serving as key intermediates in the synthesis of pharmaceutical agents . This product is intended for research applications in a controlled laboratory environment. It is specifically labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated area. The specific mechanism of action, physicochemical properties, and full spectrum of research applications for this particular compound are subject to ongoing investigation.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c20-13-2-1-3-15(10-13)22-6-8-23(9-7-22)17-12-25-18-5-4-14(21)11-16(18)19(17)24/h1-5,10-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWIINPMRZABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Cyclization to Thiochromenone: The next step involves the cyclization of the intermediate with a suitable thiochromenone precursor in the presence of a fluorinating agent to introduce the fluorine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thiochromenone moiety.

    Substitution: The piperazine ring and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one involves its interaction with specific molecular targets. It has been identified as a selective antagonist for certain serotonin receptors, particularly the 5-HT1D receptor, displaying high selectivity over other receptor types . This interaction modulates the signaling pathways associated with these receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency: The target compound’s structural analogs, such as ND-7 (38% yield) and CD-9 (25% yield), exhibit moderate-to-low yields due to multi-step synthesis involving 3-chlorophenylpiperazine coupling. In contrast, urea-thiazole-piperazine hybrids (e.g., 11f) achieve higher yields (>85%) via optimized amidation and cyclization protocols.

Substituent Effects: Halogenation: The 6-fluoro and 3-chlorophenyl groups in the target compound mirror substitutions in ND-7 and CD-9, which are linked to enhanced antibacterial and receptor-binding properties. Fluorine’s electron-withdrawing effect may stabilize the thiochromenone core, while chlorine improves lipophilicity. Piperazine Variations: Replacing 3-chlorophenylpiperazine with pyrimidinyl-piperazine (CD-9) reduces steric hindrance but may compromise target specificity.

Analytical Data: Spectroscopy: ND-7 and CD-9 were characterized by IR (C=O, C-F stretches) and NMR (piperazine protons at δ 2.5–3.5 ppm). The target compound’s ¹H-NMR would likely show similar piperazine signals and distinct thiochromenone aromatic resonances. Mass Spectrometry: Urea-thiazole-piperazine derivatives (e.g., 11f, [M+H]⁺ 500.2) demonstrate reliable ESI-MS fragmentation patterns, which could guide analysis of the target compound.

Pharmaceutical Relevance :

  • Impurities like 1-(3-Chlorophenyl)piperazine Hydrochloride (MM0421.09) are tightly controlled in APIs, indicating that the target compound’s synthesis must minimize byproducts such as chloropropyl-piperazine derivatives.

Biological Activity

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound belongs to a class of thiochromenones, which are known for their diverse biological activities. The molecular formula is C17H16ClN2SC_{17}H_{16}ClN_2S with a molecular weight of approximately 314.84 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A specific study synthesized several thiochromenone derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as antitumor agents .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. In a series of experiments, thiochromenones were tested against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal pathogens (e.g., Candida albicans). Results demonstrated notable inhibitory effects, indicating that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : It may alter key signaling pathways related to apoptosis or inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of thiochromenone derivatives:

  • Antinociceptive Effects : A related compound demonstrated significant antinociceptive activity in animal models of neuropathic pain, highlighting the potential for pain management applications .
  • Neuroprotective Properties : Some derivatives showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting neuroprotective capabilities that warrant further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxic effects on cancer cell lines
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal pathogens
AntinociceptiveReduced pain sensitivity in neuropathic models
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What strategies improve SAR (Structure-Activity Relationship) for piperazine-thiochromenone hybrids?

  • Answer : Synthesize analogues with bioisosteric replacements (e.g., replacing 3-chlorophenyl with 3-trifluoromethylphenyl) and test in functional assays. Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity, prioritizing R-group modifications .

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